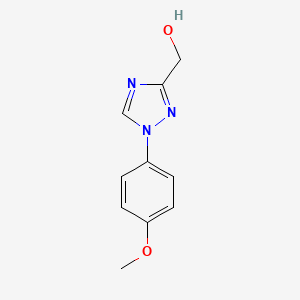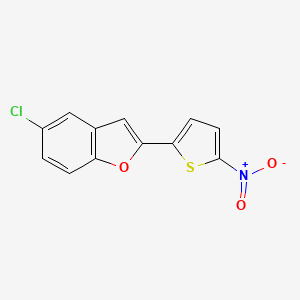![molecular formula C11H9NO4 B12878354 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA to exert its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid include other benzoxazole derivatives such as:
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its antimicrobial activity.
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Exhibits potent antibacterial activity.
3-Chloro-4-(4-Methoxyphenyl)-1-(4-(2-Oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one: Shows moderate antifungal activity.
What sets this compound apart is its unique combination of the benzoxazole and acrylic acid moieties, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
(E)-3-[4-(hydroxymethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO4/c13-6-7-2-1-3-8-11(7)12-9(16-8)4-5-10(14)15/h1-5,13H,6H2,(H,14,15)/b5-4+ |
Clé InChI |
XTMNVLFBDSJRQU-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)CO |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


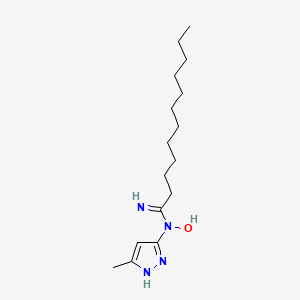
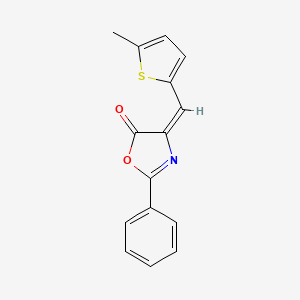
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
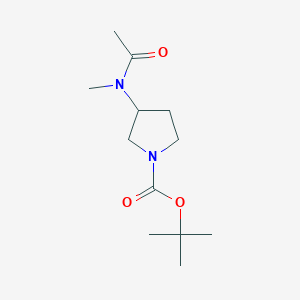
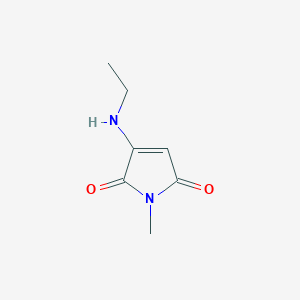
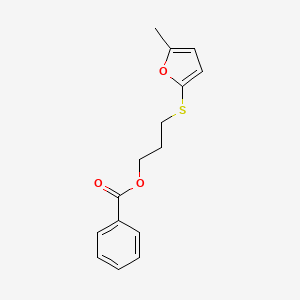
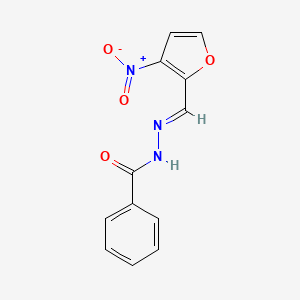
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
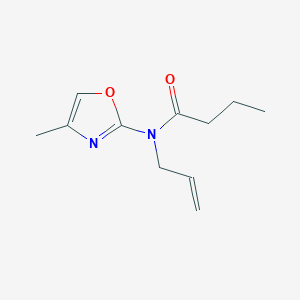
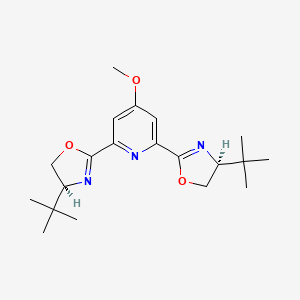
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
